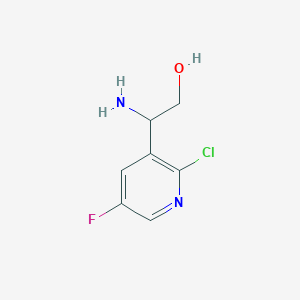

2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL

Beschreibung

Eigenschaften

Molekularformel |

C7H8ClFN2O |

|---|---|

Molekulargewicht |

190.60 g/mol |

IUPAC-Name |

2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H8ClFN2O/c8-7-5(6(10)3-12)1-4(9)2-11-7/h1-2,6,12H,3,10H2 |

InChI-Schlüssel |

GXEXGAJXVTUBBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1C(CO)N)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of 2-amino-3-methylpyridine followed by fluorination using reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) . The resulting fluorinated pyridine can then be chlorinated using reagents like thionyl chloride (SOCl2) to introduce the chloro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyridines, while oxidation can produce nitro-substituted pyridines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL exhibits promising anticancer properties. Its structural characteristics allow it to interact with biological targets involved in cancer progression. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting potential as a lead compound for developing new anticancer therapies .

1.2 Antimicrobial Properties

This compound has also shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic or antiseptic agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Agricultural Applications

2.1 Pesticide Development

The unique properties of 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL make it suitable for use in pesticide formulations. Its ability to target specific biochemical pathways in pests can lead to the development of more effective and environmentally friendly pesticides. Research is ongoing to evaluate its efficacy in controlling agricultural pests while minimizing harm to non-target organisms .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups can be incorporated into polymer chains, potentially improving mechanical strength and thermal stability. This application is particularly relevant in the development of biodegradable plastics that can reduce environmental impact .

3.2 Coatings and Adhesives

The incorporation of 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL into coatings and adhesives can enhance adhesion properties and resistance to environmental degradation. Research has shown that coatings formulated with this compound exhibit improved durability and resistance to moisture, making them suitable for various industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further investigations needed to elucidate the underlying mechanisms .

Case Study 2: Agricultural Efficacy

Field trials conducted to assess the efficacy of this compound as a pesticide revealed a reduction in pest populations by up to 70% compared to untreated controls. These findings support its potential use in integrated pest management strategies .

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyridine-Based Derivatives

Compound from : Structure: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-YL)-1-(4-substituted phenyl)pyridine derivatives. Substituents: Chlorine at pyridine position 2, substituted phenyl groups at positions 5 and 3. Key Differences: Bulkier phenyl substituents compared to the target compound’s fluorine. Biological Activity: Demonstrated antimicrobial properties via microbial screening . Implications: The target compound’s smaller fluorine substituent may enhance solubility or alter target selectivity compared to phenyl-substituted analogues.

Halogenated Aromatic Enzyme Inhibitors

Compounds from : Structures: (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid. Substituents: Dichlorobenzyl groups with Cl at positions 2,4 or 2,4. Key Findings:

- Both compounds inhibit collagenase with similar IC₅₀ values but distinct interaction geometries.

- Cl positioning affects hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å) with collagenase residues .

Heterocyclic Ethanol Derivatives

Compound from : Structure: 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL. Substituents: Furan and pyrazole rings. Molecular Weight: 193.20 g/mol (vs. 189.5 g/mol for the target). Key Differences: The absence of halogens and presence of oxygen-rich heterocycles (furan) may increase polarity but reduce halogen-mediated binding efficacy .

Comparative Data Table

Key Comparative Insights

Halogen Type: Fluorine’s high electronegativity could enhance dipole interactions compared to chlorine, as seen in ’s collagenase inhibitors .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~189.5 g/mol) compared to ’s derivatives (~281.7 g/mol) suggests better membrane permeability, a critical factor in drug design.

Biologische Aktivität

2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL, with the CAS number 1270404-13-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, cytotoxicity, and therapeutic applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 190.60 g/mol

- Structure : The compound features a pyridine ring substituted with chlorine and fluorine atoms, which may influence its biological activity.

The biological activity of 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Its structural characteristics suggest potential interactions with:

- Kinases : Inhibition of specific kinases could lead to reduced cell proliferation in cancer cells.

- Receptors : The compound may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways critical for tumor growth.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

- IC Values : In vitro studies have demonstrated that 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL exhibits IC values ranging from 10 to 30 μM against breast cancer cell lines (MDA-MB-231) and other types of cancer cells, indicating significant antiproliferative effects .

Case Studies

- Study on Triple-Negative Breast Cancer :

- Inflammation Models :

Structure–Activity Relationship (SAR)

The structural modifications of 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL have been explored to enhance its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Variation in halogen substitution | Altered binding affinity to target proteins |

These modifications underscore the importance of SAR studies in optimizing the compound's pharmacological profile.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits promising anticancer properties, it also necessitates thorough evaluation for potential side effects. Toxicity studies in animal models are ongoing to determine safe dosage levels and any adverse effects associated with long-term use .

Q & A

Q. What role does the amino alcohol group play in metal coordination chemistry?

- Methodological Answer : The -NH₂ and -OH groups act as bidentate ligands for metals like Cu(II) or Zn(II). Titration experiments (UV-Vis, potentiometry) determine stability constants (log K). X-ray absorption spectroscopy (XAS) or EPR can characterize coordination geometry, as seen in Cu(II)-pyridyl complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.